4-Cyclopropyl-4-methylpiperidine hydrochloride
Description
Properties
IUPAC Name |
4-cyclopropyl-4-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(8-2-3-8)4-6-10-7-5-9;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGITDOTGBPOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine Core with Cyclopropyl and Methyl Substituents
a. Synthesis of 4-Methylpiperidine Derivatives
The foundational step involves synthesizing 4-methylpiperidine, which can be achieved via reduction of suitable precursor compounds such as 4-picoline derivatives. A common approach involves:
- Starting Material: 4-Picoline (4-methylpyridine)
- Reaction: Catalytic hydrogenation or reduction of 4-picoline derivatives to obtain 4-methylpiperidine
- Reagents & Conditions:
- Hydrogen gas (H₂)
- Catalysts such as palladium on carbon (Pd/C)
- Solvent: Ethanol or methanol
- Temperature: 25-50°C
- Pressure: 1-5 atm
This process yields 4-methylpiperidine with high purity and yield (~78-79%) as demonstrated in multiple synthesis reports.
Introduction of the Cyclopropyl Group
The cyclopropyl group can be introduced via nucleophilic substitution or cyclopropanation strategies:
- Method: Nucleophilic substitution of a suitable leaving group (e.g., halide) on the piperidine ring with cyclopropyl nucleophiles.
- Alternative: Cyclopropylation of the piperidine ring via metal-catalyzed carbene transfer reactions, such as using diazocompounds or cyclopropanation reagents under controlled conditions.
c. Specific Route for 4-Cyclopropyl-4-methylpiperidine
A plausible route involves:
- Step 1: Synthesis of 4-methylpiperidine (as above).
- Step 2: Cyclopropylation at the 4-position via nucleophilic addition or radical-mediated cyclopropanation. For example, using cyclopropylmethyl halides or cyclopropylcarbinyl intermediates under basic or catalytic conditions.
- Step 3: Purification through column chromatography or recrystallization.
Conversion to Hydrochloride Salt
The free base 4-Cyclopropyl-4-methylpiperidine is converted into its hydrochloride salt via acid-base reaction:
- Procedure:
- Dissolve the free base in anhydrous ethanol or methanol.
- Add concentrated hydrochloric acid (HCl) dropwise under stirring.
- Maintain temperature at room temperature or slightly below to control exothermicity.
- Stir until complete salt formation, confirmed via TLC or NMR.
- Filter the precipitated hydrochloride salt.
- Wash with cold ethanol and dry under vacuum.
This method yields 4-Cyclopropyl-4-methylpiperidine hydrochloride as a crystalline solid.
Research Findings and Data Tables
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Synthesis of 4-methylpiperidine | 4-Picoline, Pd/C, H₂ | 25-50°C, 1-5 atm | ~78-79% | Reduction of 4-picoline to 4-methylpiperidine |
| 2. Cyclopropylation | Cyclopropyl halide, base | 0-80°C, inert atmosphere | Variable | Nucleophilic substitution or cyclopropanation |
| 3. Salt formation | HCl, ethanol | Room temperature | Quantitative | Acid-base reaction to form hydrochloride salt |
Notes on Optimization and Industrial Relevance
- The synthesis of the cyclopropyl group can be optimized via catalytic cyclopropanation using diazocompounds under controlled conditions to improve yield and purity.
- The choice of solvent and reaction temperature significantly affects the selectivity and yield.
- Purification via recrystallization from ethanol or ethyl acetate ensures high purity suitable for pharmaceutical applications.
- The overall process should be scalable, cost-effective, and environmentally benign, aligning with industrial manufacturing standards.
Research Findings Summary
- Multiple synthesis routes exist for similar piperidine derivatives, emphasizing the importance of the initial reduction of pyridine derivatives followed by functionalization.
- The cyclopropyl group can be introduced via nucleophilic substitution or cyclopropanation, with the latter offering more control and regioselectivity.
- Salt formation with hydrochloric acid is straightforward and yields a stable, crystalline hydrochloride suitable for pharmaceutical formulations.
Chemical Reactions Analysis
4-Cyclopropyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Pharmaceutical Research
CMPH is primarily explored as a building block in drug development. Its unique structural features allow it to interact with various biological targets, making it valuable for synthesizing new therapeutic agents. Some notable applications include:
- Antidepressant Development : CMPH may influence serotonin receptors, potentially leading to new treatments for depression and anxiety disorders.
- Analgesics : Research indicates that compounds derived from CMPH could exhibit analgesic properties, offering alternatives to traditional pain management therapies.
Chemical Synthesis
In organic chemistry, CMPH serves as a versatile intermediate for synthesizing more complex molecules. Its nucleophilic properties are exploited in various reactions, including:
- Formation of Derivatives : CMPH can undergo reactions to form derivatives with enhanced biological activities or different pharmacological profiles.
- Building Block for Complex Molecules : It is utilized in synthesizing other piperidine derivatives that may have specific therapeutic effects.
Biological Studies
Research into the biological interactions of CMPH is crucial for understanding its pharmacodynamics. Key areas of investigation include:
- Mechanism of Action : Studies focus on how CMPH interacts with cellular receptors and enzymes, influencing physiological responses.
- Toxicology Studies : Assessments of the safety profile of CMPH derivatives are essential for evaluating their therapeutic potential .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpiperidine | Contains a methyl group at position one | Commonly used as a solvent and reagent |
| 4-Methylpiperidine | Methyl group at position four | Exhibits psychoactive effects; studied for antidepressant properties |
| N-Cyclopropyl-N-methylpiperidin-4-amine | Contains both cyclopropyl and methyl groups | Potentially acts on serotonin receptors |
This table illustrates how variations in substituents can significantly affect biological activities and applications. The unique combination of cyclopropyl and methyl groups in CMPH may confer distinct pharmacological properties compared to its analogs.
Case Study 1: Antidepressant Activity
A study investigating the antidepressant potential of CMPH derivatives found that certain modifications to the piperidine ring enhanced their efficacy in animal models of depression. These findings suggest that CMPH could be a valuable scaffold for developing novel antidepressants.
Case Study 2: Analgesic Properties
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways in the body. It may act on certain receptors or enzymes, leading to changes in cellular processes and physiological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Piperidine Hydrochloride Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-cyclopropyl-4-methylpiperidine hydrochloride with structurally related piperidine hydrochlorides:
*Calculated from base molecular weight (135.64) + HCl (36.46) .
Key Observations:
- Substituent Diversity: The compounds vary in substituents, influencing properties: 4-(Diphenylmethoxy)piperidine HCl: Bulky diphenylmethoxy group increases hydrophobicity, likely reducing aqueous solubility . Meperidine HCl: The ethyl ester and phenyl groups contribute to its opioid activity, distinguishing it from non-pharmacologically active analogs .
- Molecular Weight : 4-(Diphenylmethoxy)piperidine HCl has the highest molecular weight (303.83 g/mol), reflecting its complex substituents .
Biological Activity
- Molecular Formula : C₈H₁₅ClN
- Molecular Weight : Approximately 175.70 g/mol
- Structure : The presence of the cyclopropyl and methyl groups contributes to its reactivity and potential interactions with biological targets.
Currently, there is no comprehensive scientific literature detailing the specific mechanism of action for 4-cyclopropyl-4-methylpiperidine hydrochloride. However, its piperidine structure suggests possible nucleophilic properties, which could facilitate various biochemical reactions. The compound's reactivity may enable it to form derivatives with enhanced biological activity or altered pharmacological profiles.
Biological Activity
While direct studies on the biological activity of this compound are sparse, related compounds within the piperidine class have shown significant pharmacological effects in various contexts:
- Antitumor Activity : Some piperidine derivatives have been associated with improved binding affinities to proteins involved in tumor growth, such as BCL6, indicating potential applications in cancer therapy .
- Cytotoxicity : Research into structurally similar compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced therapeutic efficacy .
- Metabolic Stability : Modifications in the chemical structure, such as those seen in related piperidine derivatives, can influence metabolic stability and solubility, which are crucial for drug development .
Table 1: Summary of Biological Activities Related to Piperidine Derivatives
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| CCT369260 | BCL6 Degradation | 10 | |
| Pyrotinib | HER2-dependent Cytotoxicity | 5.1 | |
| CCT373566 | Antitumor Activity | 3–13 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. The ability to modify the piperidine ring can lead to derivatives that exhibit diverse biological activities. For instance, altering substituents on the piperidine ring has been shown to significantly impact pharmacokinetic properties and receptor interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclopropyl-4-methylpiperidine hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperidine derivatives are often prepared by reacting cyclopropane-containing precursors with methylating agents under alkaline conditions (e.g., using triethylamine as a base). Purification involves recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and a gradient elution system (e.g., dichloromethane/methanol). Purity validation requires HPLC (≥98% purity threshold) and mass spectrometry for molecular weight confirmation .
Q. How is the structural configuration of this compound validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry and spatial arrangement. For rapid analysis, use H and C NMR to identify characteristic peaks:
- Cyclopropyl protons : δ 0.5–1.5 ppm (multiplet due to ring strain).
- Piperidine methyl group : δ 1.2–1.4 ppm (singlet).
- Chloride counterion : Confirmed via ion chromatography or elemental analysis .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing 4-cyclopropyl-4-methylpiperidine derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and energy barriers for cyclopropane ring formation. Tools like Gaussian or ORCA simulate reaction pathways, while machine learning algorithms (e.g., ICReDD’s workflow) analyze experimental datasets to recommend optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., THF/water biphasic mixtures). Validation involves comparing computed activation energies with experimental kinetic data .
Q. What strategies address stereochemical instability in this compound under varying pH conditions?
- Methodological Answer : Cyclopropane rings are prone to ring-opening under acidic conditions. To mitigate this:
- Stabilization : Use buffered solutions (pH 6–8) during storage.
- Analysis : Monitor degradation via LC-MS for byproducts like 4-methylpiperidine.
- Alternative Design : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance ring stability, as seen in structurally analogous compounds .
Q. How do contradictory pharmacological data for piperidine derivatives inform assay design?
- Methodological Answer : Discrepancies in receptor binding studies (e.g., opioid vs. non-opioid activity) may arise from impurities or stereochemical variance. Mitigation steps:
- Standardization : Use ≥98% pure samples (HPLC-validated).
- Assay Controls : Include reference compounds (e.g., meperidine hydrochloride for opioid receptor comparisons).
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to prioritize in vitro testing .
Q. What experimental protocols ensure safe handling of this compound in aqueous environments?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods for synthesis; avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition.
- Spill Management : Neutralize with 10% sodium bicarbonate, followed by adsorption using vermiculite.
- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to minimize HCl emissions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
